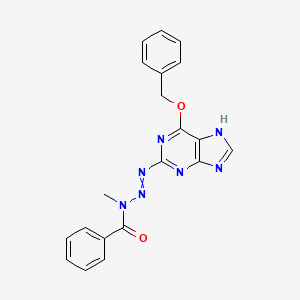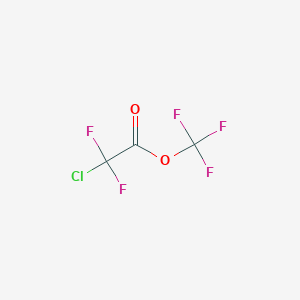
Acetic acid, chlorodifluoro-, trifluoromethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chlorodifluoro-, trifluoromethyl ester is a chemical compound with the molecular formula C4H2ClF5O2 It is an ester derived from acetic acid, where the hydrogen atoms are replaced by chlorodifluoro and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chlorodifluoro-, trifluoromethyl ester typically involves the esterification of acetic acid with chlorodifluoroacetic acid and trifluoromethyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include heating the reactants to a specific temperature to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction environments ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, chlorodifluoro-, trifluoromethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester can participate in substitution reactions where the chlorodifluoro or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid, chlorodifluoro-, trifluoromethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules, enhancing their chemical stability and reactivity.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of acetic acid, chlorodifluoro-, trifluoromethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to more effective interactions with biological molecules. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, difluoro-, trifluoromethyl ester
- Acetic acid, chlorodifluoro-, difluoromethyl ester
- Acetic acid, trifluoro-, trifluoromethyl ester
Uniqueness
Acetic acid, chlorodifluoro-, trifluoromethyl ester is unique due to the presence of both chlorodifluoro and trifluoromethyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
557745-34-3 |
|---|---|
Formule moléculaire |
C3ClF5O2 |
Poids moléculaire |
198.47 g/mol |
Nom IUPAC |
trifluoromethyl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C3ClF5O2/c4-2(5,6)1(10)11-3(7,8)9 |
Clé InChI |
JWNBRSRIAIRHES-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(F)(F)Cl)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


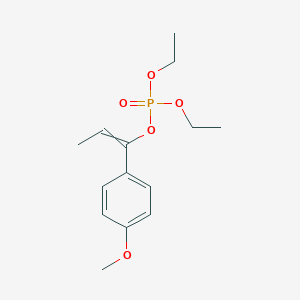
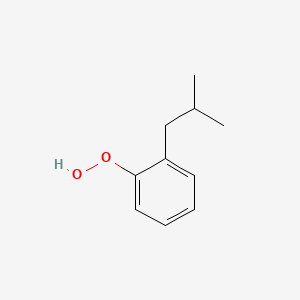
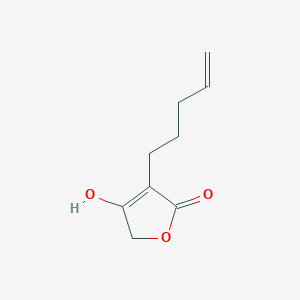
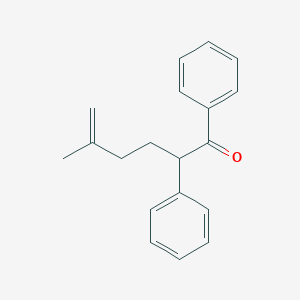
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)

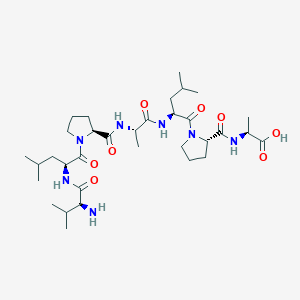
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
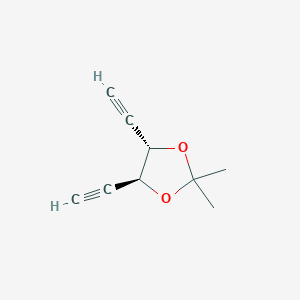
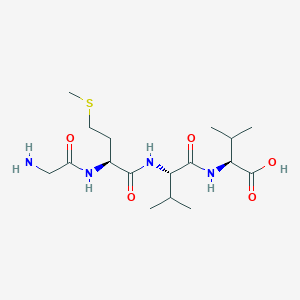
![2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine](/img/structure/B14222457.png)
![3-(Bromoacetyl)-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14222462.png)
![7-(Benzyloxy)-2,3-dimethyl-N-[(1R)-1-phenylethyl]hept-4-enamide](/img/structure/B14222469.png)
